(E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide
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Overview
Description
(E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a complex organic compound characterized by its unique thiazolidinone and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting cyclohexylamine with carbon disulfide and chloroacetic acid under basic conditions to form 3-cyclohexyl-4-thiazolidinone.
Dimethylaminomethylene Substitution: The 3-cyclohexyl-4-thiazolidinone is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylene group at the 5-position.
Sulfonamide Formation: Finally, the intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiazolidinone ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its sulfonamide group is known for antibacterial properties, and the thiazolidinone moiety has been studied for anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazolidinone ring can interact with proteins and other biomolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Thiazolidinediones: Compounds with a thiazolidinone ring, used as antidiabetic agents.
Benzothiazoles: Compounds with a benzothiazole ring, known for their diverse biological activities.
Uniqueness
(E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide is unique due to its combination of a thiazolidinone ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(NE)-N-[(5E)-3-cyclohexyl-5-(dimethylaminomethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-20(2)13-16-17(22)21(14-9-5-3-6-10-14)18(25-16)19-26(23,24)15-11-7-4-8-12-15/h4,7-8,11-14H,3,5-6,9-10H2,1-2H3/b16-13+,19-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSUBSDJJSFHLD-BBDGVTCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=NS(=O)(=O)C2=CC=CC=C2)S1)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N(/C(=N\S(=O)(=O)C2=CC=CC=C2)/S1)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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